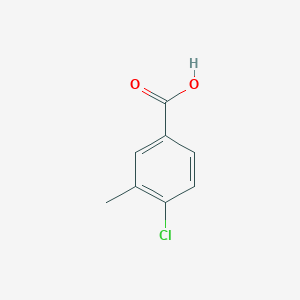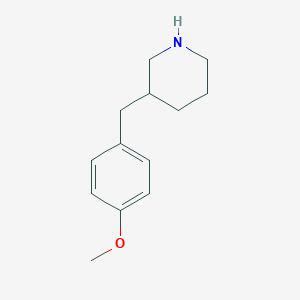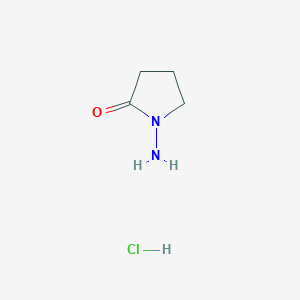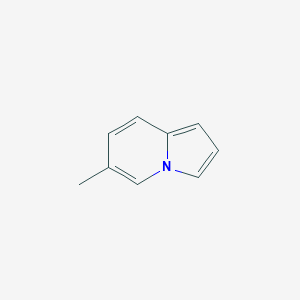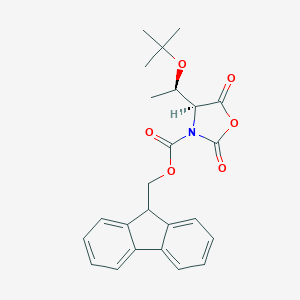
4,6-Dimetoxi-2-(metilsulfonil)pirimidina
Descripción general
Descripción
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic compound with the molecular formula C7H10N2O4S and a molecular weight of 218.23 g/mol . It is characterized by the presence of two methoxy groups and a methylsulfonyl group attached to a pyrimidine ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Mecanismo De Acción
Target of Action
It is known to be used in the preparation of certain derivatives with potent herbicidal activity .
Mode of Action
It is known to be used in the preparation of 4,6-dimethoxy-n-methylpyrimidin-2-amine by reacting with methylamine .
Biochemical Pathways
It is known to be involved in the synthesis of certain herbicidal derivatives .
Action Environment
It is known that the compound can be prepared in a simple manner, in high yield and purity, in an economically and ecologically particularly advantageous manner .
Métodos De Preparación
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be synthesized through the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . The synthetic route involves the following steps:
Starting Material: 2-methylthio-4,6-dimethoxypyrimidine.
Oxidation: The starting material is oxidized using an appropriate oxidizing agent to yield 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
In industrial production, the compound can be prepared using microwave-assisted synthesis. For example, it can be reacted with methylamine to produce 4,6-dimethoxy-N-methylpyrimidin-2-amine .
Análisis De Reacciones Químicas
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: It can react with nucleophiles such as methylamine to form 4,6-dimethoxy-N-methylpyrimidin-2-amine.
Microwave-Assisted Reactions: The compound can be used in microwave-assisted synthesis to prepare various derivatives with potent herbicidal activity.
Common reagents used in these reactions include oxidizing agents and nucleophiles like methylamine. The major products formed from these reactions are derivatives of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, such as 4,6-dimethoxy-N-methylpyrimidin-2-amine .
Comparación Con Compuestos Similares
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be compared with other similar compounds, such as:
2-Methylsulfonyl-4,6-dimethoxypyrimidine: This compound has a similar structure but differs in the position of the methylsulfonyl group.
4,6-Dimethoxy-2-methylthio-pyrimidine: This compound has a methylthio group instead of a methylsulfonyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: This compound has chlorine atoms instead of methoxy groups.
The uniqueness of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
4,6-dimethoxy-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-12-5-4-6(13-2)9-7(8-5)14(3,10)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDVJJVNAASTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)S(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356944 | |
| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113583-35-0 | |
| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113583-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




